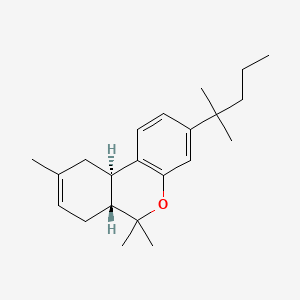

JWH-133

描述

属性

IUPAC Name |

(6aR,10aR)-6,6,9-trimethyl-3-(2-methylpentan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O/c1-7-12-21(3,4)16-9-10-17-18-13-15(2)8-11-19(18)22(5,6)23-20(17)14-16/h8-10,14,18-19H,7,11-13H2,1-6H3/t18-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSBFLLZNALVODA-RBUKOAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(C)C1=CC2=C(C=C1)C3CC(=CCC3C(O2)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(C)(C)C1=CC2=C(C=C1)[C@@H]3CC(=CC[C@H]3C(O2)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30426077 | |

| Record name | JWH-133 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

259869-55-1 | |

| Record name | JWH 133 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=259869-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylbutyl-1-deoxy-delta(9)-THC | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0259869551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JWH-133 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JWH-133 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TDG8048RDA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

JWH-133: A Technical Guide to its Mechanism of Action on Immune Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of JWH-133, a selective cannabinoid receptor 2 (CB2) agonist, on immune cells. This compound has garnered significant interest for its immunomodulatory properties, offering a potential therapeutic avenue for a variety of inflammatory and autoimmune disorders without the psychoactive effects associated with CB1 receptor activation. This document details the signaling pathways modulated by this compound, presents quantitative data on its effects on immune cell function, and provides detailed experimental protocols for key assays.

Core Mechanism of Action: CB2 Receptor Activation

This compound exerts its effects primarily through the activation of the cannabinoid receptor 2 (CB2), a G protein-coupled receptor (GPCR) predominantly expressed on immune cells, including T cells, B cells, macrophages, and dendritic cells. As a selective agonist, this compound binds to and activates CB2 receptors with high affinity (Ki = 3.4 nM), demonstrating approximately 200-fold selectivity over the CB1 receptor.[1] This targeted action on immune cells forms the basis of its immunomodulatory and anti-inflammatory effects.

Upon binding, this compound initiates a cascade of intracellular signaling events. The CB2 receptor is coupled to Gi/o proteins, and its activation by this compound typically leads to the inhibition of adenylyl cyclase. This, in turn, reduces the intracellular concentration of cyclic adenosine monophosphate (cAMP), a critical second messenger involved in numerous cellular processes. The reduction in cAMP levels influences downstream signaling pathways, ultimately modulating immune cell function.

Key Signaling Pathways Modulated by this compound

The activation of CB2 receptors by this compound triggers a complex network of downstream signaling pathways that collectively contribute to its immunomodulatory profile.

1. Mitogen-Activated Protein Kinase (MAPK) Pathways: this compound has been shown to modulate the activity of the MAPK family, including extracellular signal-regulated kinase (ERK1/2), c-Jun N-terminal kinase (JNK), and p38 MAPK. The specific effects on these pathways can be cell-type and stimulus-dependent but generally contribute to the regulation of cytokine production and cell proliferation. For instance, in certain contexts, this compound can inhibit the activation of p38 MAPK and ERK1/2, leading to reduced production of pro-inflammatory cytokines.

2. Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: Evidence suggests that this compound can influence the PI3K/Akt signaling pathway, which plays a crucial role in cell survival, proliferation, and differentiation. The activation of this pathway can contribute to the anti-apoptotic and pro-survival effects of this compound observed in some immune cell types.

3. Nuclear Factor-kappa B (NF-κB) Pathway: A key mechanism underlying the anti-inflammatory effects of this compound is its ability to suppress the activation of NF-κB. NF-κB is a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules. By inhibiting the degradation of IκBα, an inhibitor of NF-κB, this compound prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of inflammatory mediators.

Quantitative Effects of this compound on Immune Cell Function

The immunomodulatory effects of this compound have been quantified in various studies, demonstrating its potent anti-inflammatory and regulatory activities.

Macrophage Polarization

This compound promotes the polarization of macrophages from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype. This is a crucial mechanism for resolving inflammation and promoting tissue repair.

| Marker | Cell Type | Treatment | Change | Reference |

| M1 Markers | ||||

| CCR7 | IBD Patient Macrophages | 100 nM this compound (48h) | ↓ Significant Reduction | [2] |

| CD86 | Duchenne Muscular Dystrophy Patient Macrophages | This compound | ↓ Significant Reduction | [3] |

| iNOS, TNF-α, IL-6, IL-1β | LPS-stimulated RAW264.7 Macrophages | This compound | ↓ Down-regulation | [4] |

| M2 Markers | ||||

| CD206 | IBD Patient Macrophages | 100 nM this compound (48h) | ↑ Significant Increase | [2] |

| pSTAT6 | Duchenne Muscular Dystrophy Patient Macrophages | This compound | ↑ Significant Increase | [3] |

| Arg-1, IL-10 | LPS-stimulated RAW264.7 Macrophages | This compound | ↑ Up-regulation | [4] |

Cytokine Production

This compound significantly alters the cytokine profile of immune cells, generally suppressing the production of pro-inflammatory cytokines while in some cases enhancing anti-inflammatory cytokines.

| Cytokine | Cell Type | Treatment Conditions | Effect | Reference |

| IL-6 | IBD Patient Macrophages | 100 nM this compound (48h) | ↓ Significant Reduction | [2] |

| IL-10 | LPS/IFN-γ stimulated Macrophages | 10 nM - 5 µM this compound (18h) | ↑ Enhanced Production | [5] |

| IL-12p40 | LPS/IFN-γ stimulated Macrophages | 10 nM - 5 µM this compound (18h) | ↓ Concentration-related Inhibition | [5] |

| TNF-α | iBCG-induced J774A.1 Macrophages | 10 µM this compound | ↓ Reduced Release | [6] |

| IL-1β | LPS-stimulated RAW264.7 Macrophages | This compound | ↓ Down-regulated Expression | [4] |

T-Cell Function

This compound has been shown to suppress T-cell proliferation and the production of key cytokines involved in autoimmune responses.

| Parameter | Cell Type | Treatment | Effect | Reference |

| Proliferation (in response to mitogen) | T-cells from this compound treated mice | In vivo treatment | ↓ Reduced cell division | |

| IFN-γ and IL-17 production | Splenocytes from CIA mice | 4 mg/kg/day this compound | No significant alteration | [7] |

| Adhesion Molecule Expression (CD162, CD11a) | T-cells | 1 mg/kg this compound (in vivo) | ↓ Down-regulation |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the effects of this compound on immune cells.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

This protocol outlines the measurement of cytokine concentrations in cell culture supernatants following this compound treatment.

Materials:

-

96-well ELISA plates

-

Capture and biotinylated detection antibodies specific for the cytokine of interest

-

Recombinant cytokine standards

-

Streptavidin-HRP

-

TMB substrate

-

Stop solution (e.g., 2N H2SO4)

-

Wash buffer (PBS with 0.05% Tween-20)

-

Assay diluent (PBS with 1% BSA)

Procedure:

-

Plate Coating: Coat a 96-well ELISA plate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.

-

Blocking: Wash the plate three times with wash buffer. Block non-specific binding by adding assay diluent to each well and incubating for 1-2 hours at room temperature.

-

Sample and Standard Incubation: Wash the plate. Add serially diluted standards and cell culture supernatants (from this compound treated and control cells) to the wells. Incubate for 2 hours at room temperature.

-

Detection Antibody Incubation: Wash the plate. Add the biotinylated detection antibody diluted in assay diluent. Incubate for 1-2 hours at room temperature.

-

Streptavidin-HRP Incubation: Wash the plate. Add streptavidin-HRP diluted in assay diluent. Incubate for 20-30 minutes at room temperature, protected from light.

-

Substrate Development: Wash the plate. Add TMB substrate and incubate until a color change is observed.

-

Stopping the Reaction: Add stop solution to each well.

-

Measurement: Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Generate a standard curve from the absorbance values of the standards and calculate the cytokine concentrations in the samples.

Western Blotting for NF-κB Activation

This protocol details the detection of phosphorylated NF-κB p65 (a marker of activation) in immune cells treated with this compound.

Materials:

-

Immune cells (e.g., macrophages, lymphocytes)

-

This compound

-

Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-p65, anti-total-p65, anti-β-actin)

-

HRP-conjugated secondary antibody

-

ECL substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment and Lysis: Treat immune cells with this compound at desired concentrations and for the appropriate duration. Lyse the cells with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-p65) diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin) and total p65.

Quantitative Real-Time PCR (qRT-PCR) for Macrophage Polarization Markers

This protocol describes the quantification of mRNA expression of M1 and M2 macrophage markers following this compound treatment.

Materials:

-

Macrophages

-

This compound

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green or TaqMan-based qPCR master mix

-

Primers for M1 markers (e.g., Nos2, Tnf), M2 markers (e.g., Arg1, Il10), and a housekeeping gene (e.g., Actb)

-

Real-time PCR instrument

Procedure:

-

Cell Treatment and RNA Extraction: Treat macrophages with this compound. Extract total RNA from the cells using a commercial kit.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA, primers, and qPCR master mix.

-

Real-Time PCR: Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol.

-

Data Analysis: Analyze the amplification data. Determine the relative expression of target genes using the ΔΔCt method, normalizing to the housekeeping gene.

Conclusion

This compound is a potent and selective CB2 receptor agonist with significant immunomodulatory and anti-inflammatory properties. Its mechanism of action involves the activation of the CB2 receptor on immune cells, leading to the modulation of key signaling pathways such as MAPK, PI3K/Akt, and NF-κB. This results in a shift in the immune response towards an anti-inflammatory and pro-resolving state, characterized by the polarization of macrophages to an M2 phenotype and the suppression of pro-inflammatory cytokine production. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound in a range of immune-mediated diseases. Further research will continue to elucidate the nuanced effects of this compound and pave the way for its clinical application.

References

- 1. CB2 Receptor Agonist JWH133 Activates AMPK to Inhibit Growth of C6 Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2.10. qPCR Analysis of M1 and M2 Macrophage Markers [bio-protocol.org]

- 3. Signaling through cannabinoid receptor 2 suppresses murine dendritic cell migration by inhibiting matrix metalloproteinase 9 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. JCI - Inhibition of skin tumor growth and angiogenesis in vivo by activation of cannabinoid receptors [jci.org]

- 6. Activation of Cannabinoid Receptor 2 Attenuates Leukocyte–Endothelial Cell Interactions and Blood–Brain Barrier Dysfunction under Inflammatory Conditions | Journal of Neuroscience [jneurosci.org]

- 7. Frontiers | Taurine Antagonizes Macrophages M1 Polarization by Mitophagy-Glycolysis Switch Blockage via Dragging SAM-PP2Ac Transmethylation [frontiersin.org]

In-Depth Technical Guide to the Pharmacological Properties of JWH-133, a Selective CB2 Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

JWH-133 is a potent and highly selective synthetic agonist for the cannabinoid receptor type 2 (CB2). As a member of the dibenzopyran class of cannabinoids, it has become an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of the CB2 receptor. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its binding affinity, functional activity, and downstream signaling pathways. Detailed methodologies for key in vitro and in vivo experiments are presented to facilitate further research and development of CB2-targeted therapeutics.

Introduction

The endocannabinoid system, comprising cannabinoid receptors, endogenous ligands, and metabolic enzymes, is a critical regulator of numerous physiological processes. The CB2 receptor, primarily expressed in immune cells and peripheral tissues, has emerged as a promising therapeutic target for a range of conditions, including inflammatory disorders, neuropathic pain, and cancer, without the psychoactive effects associated with the cannabinoid receptor type 1 (CB1).[1][2] this compound, a classical synthetic cannabinoid, exhibits high affinity and over 200-fold selectivity for the CB2 receptor over the CB1 receptor, making it an ideal probe for investigating CB2 receptor function.[2][3]

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters defining the interaction of this compound with cannabinoid receptors.

Table 1: Binding Affinity of this compound for Human and Murine Cannabinoid Receptors

| Receptor | Species | Ki (nM) | Reference |

| CB2 | Human | 3.4 | [3] |

| CB1 | Human | 677 | [2] |

| CB2 | Murine | Full agonist | [2] |

Table 2: Functional Activity of this compound at the Human CB2 Receptor

| Assay Type | Parameter | Value | Cell Line | Reference |

| cAMP Inhibition | Agonist | Full Agonist | CHO-hCB2 | [4] |

| GTPγS Binding | Agonist | Full Agonist | CHO-hCB2 | [5] |

| β-Arrestin Recruitment | Agonist | Full Agonist | CHO-K1 | [5] |

Signaling Pathways of this compound at the CB2 Receptor

Activation of the CB2 receptor by this compound, a Gi/o-coupled G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events.[6]

-

Inhibition of Adenylyl Cyclase: The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream effectors.[4]

-

Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathway: this compound has been shown to activate the MAPK pathway, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK. This pathway is crucial for regulating cellular processes such as proliferation, differentiation, and apoptosis.[6]

-

Activation of Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: The PI3K/Akt signaling cascade, which plays a key role in cell survival and proliferation, is also modulated by this compound-mediated CB2 receptor activation.[6]

-

AMP-Activated Protein Kinase (AMPK) Pathway: In certain cellular contexts, this compound has been demonstrated to activate the AMPK pathway, a key sensor of cellular energy status.[4]

Detailed Experimental Protocols

The following are generalized methodologies for key experiments used to characterize the pharmacological properties of this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the CB2 receptor.

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human CB2 receptor (CHO-hCB2) are cultured in appropriate media.

-

Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation.

-

Binding Reaction: Membranes are incubated with a fixed concentration of a radiolabeled CB2 ligand (e.g., [3H]CP55,940) and varying concentrations of unlabeled this compound.

-

Filtration: The reaction mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the ability of this compound to inhibit adenylyl cyclase activity.

-

Cell Culture: CHO-hCB2 cells are seeded in 96-well plates.

-

Assay: Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, followed by stimulation with forskolin to induce cAMP production. This compound is then added at various concentrations.

-

Detection: Intracellular cAMP levels are measured using a commercially available kit (e.g., HTRF, ELISA).

-

Data Analysis: A dose-response curve is generated to determine the EC50 (potency) and Emax (efficacy) of this compound.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay assesses the activation of the MAPK signaling pathway.

-

Cell Culture and Treatment: Cells expressing the CB2 receptor are treated with various concentrations of this compound for a specified time.

-

Cell Lysis: Cells are lysed to extract total protein.

-

SDS-PAGE and Western Blotting: Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.

-

Detection: An appropriate secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection via chemiluminescence.

-

Data Analysis: The ratio of p-ERK1/2 to total ERK1/2 is calculated to determine the extent of pathway activation.

In Vivo Anti-inflammatory Model: Carrageenan-Induced Paw Edema in Mice

This model is commonly used to assess the anti-inflammatory effects of compounds.

-

Animals: Male Swiss albino mice are typically used.

-

Procedure: A sub-plantar injection of carrageenan is administered to the right hind paw to induce inflammation.

-

Treatment: this compound is administered intraperitoneally at various doses prior to carrageenan injection.

-

Measurement: Paw volume is measured at different time points after carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage inhibition of edema is calculated by comparing the paw volume of this compound-treated animals with that of the vehicle-treated control group.

In Vitro and In Vivo Effects

This compound has demonstrated a wide range of pharmacological effects in both cellular and animal models, primarily mediated through its agonist activity at the CB2 receptor.

-

Anti-inflammatory Effects: this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines in various inflammatory models.[6][7] In vivo, it attenuates inflammation in models of arthritis, colitis, and neuroinflammation.[1][7][8]

-

Anticancer Properties: this compound has been found to inhibit the proliferation of various cancer cell lines and reduce tumor growth in animal models.[4][9] These effects are often associated with the induction of apoptosis and inhibition of angiogenesis.[9]

-

Neuroprotective Effects: Studies have indicated that this compound can exert neuroprotective effects in models of neurodegenerative diseases and ischemic injury.[1]

-

Cardioprotective and Hepatoprotective Activities: this compound has shown protective effects against cardiac and liver injury in preclinical models.[1]

Conclusion

This compound is a well-characterized, potent, and highly selective CB2 receptor full agonist. Its diverse pharmacological effects, including anti-inflammatory, anticancer, and neuroprotective properties, underscore the therapeutic potential of targeting the CB2 receptor. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of this compound and other selective CB2 agonists. Further research is warranted to fully elucidate the nuanced signaling pathways and to translate the promising preclinical findings into clinical applications.

References

- 1. Frontiers | Pharmacological Properties, Therapeutic Potential and Molecular Mechanisms of JWH133, a CB2 Receptor-Selective Agonist [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacological Properties, Therapeutic Potential and Molecular Mechanisms of JWH133, a CB2 Receptor-Selective Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CB2 Receptor Agonist JWH133 Activates AMPK to Inhibit Growth of C6 Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Cannabinoid Type-2 Receptor Agonist, JWH133 May Be a Possible Candidate for Targeting Infection, Inflammation, and Immunity in COVID-19 [mdpi.com]

- 7. Anti-inflammatory property of the cannabinoid receptor-2-selective agonist this compound in a rodent model of autoimmune uveoretinitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CB2R agonist this compound attenuates chronic inflammation by restraining M1 macrophage polarization via Nrf2/HO-1 pathway in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-proliferative and anti-angiogenic effects of CB2R agonist (this compound) in non-small lung cancer cells (A549) and human umbilical vein endothelial cells: an in vitro investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

JWH-133: A Technical Guide to its High Selectivity for Cannabinoid Receptor 2

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of JWH-133, a synthetic cannabinoid renowned for its high selectivity as an agonist for the Cannabinoid Receptor 2 (CB2) over the Cannabinoid Receptor 1 (CB1). This selectivity makes this compound a valuable pharmacological tool for investigating the therapeutic potential of the CB2 receptor, which is primarily expressed in the immune system and peripheral tissues, thereby avoiding the psychoactive effects associated with CB1 receptor activation in the central nervous system.[1][2][3]

Quantitative Analysis: Binding Affinity and Functional Potency

This compound, a derivative of Δ8-tetrahydrocannabinol, demonstrates a significant preference for the CB2 receptor.[2] Its binding affinity (Ki) is approximately 200 times greater for CB2 than for CB1.[2][3][4][5] This high degree of selectivity is a key characteristic that underpins its use in preclinical research targeting inflammation, pain, and various immune-related disorders.[2][3][6]

The quantitative data from various studies are summarized below, highlighting the compound's pharmacological profile. Lower Ki and EC50 values are indicative of higher binding affinity and functional potency, respectively.[1]

| Compound | Receptor | Binding Affinity (Ki) | Functional Potency (EC50) | Selectivity (CB1/CB2 Ki Ratio) |

| This compound | hCB2 | 3.4 nM [1][2][4][5] | 4.2 nM (cAMP inhibition) [1] | ~200-fold for CB2 [1][2][3] |

| hCB1 | 677 nM [2][4][5] | Inactive (only 20% activity at 10 µM)[2][3] |

Core Signaling Pathways of this compound at the CB2 Receptor

Activation of the CB2 receptor, a Gi/o-coupled G protein-coupled receptor (GPCR), by this compound initiates a cascade of intracellular signaling events.[1][7] The primary and most well-characterized pathway involves the inhibition of adenylyl cyclase, which leads to a reduction in intracellular cyclic AMP (cAMP) levels.[1][7] This, in turn, modulates the activity of downstream effectors like Protein Kinase A (PKA).[7] Additionally, CB2 receptor activation can stimulate other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade, such as ERK1/2.[1][6]

Experimental Protocols

The determination of this compound's binding affinity and functional potency relies on standardized in vitro assays. The methodologies for these key experiments are detailed below.

Radioligand Binding Assay for Ki Determination

This competitive binding assay is the gold standard for determining the binding affinity (Ki) of an unlabeled compound (this compound) by measuring its ability to displace a radiolabeled ligand from the receptor.[8]

1. Membrane Preparation:

-

Cell membranes are prepared from cell lines (e.g., HEK293 or CHO cells) that have been engineered to overexpress the human CB1 or CB2 receptor.[8]

-

This is achieved through cell homogenization followed by centrifugation to isolate the membrane fraction containing the receptors.

2. Competitive Incubation:

-

The prepared membranes are incubated in a buffer solution.[8]

-

The incubation mixture contains:

-

A fixed concentration of a high-affinity radiolabeled cannabinoid ligand (e.g., [³H]CP55,940).[8]

-

A range of increasing concentrations of the unlabeled test compound, this compound.[8]

-

Parallel incubations are performed for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a non-labeled agonist).

-

3. Separation and Quantification:

-

After reaching equilibrium, the mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

-

The filters are washed to remove any unbound radioactivity.

-

The amount of radioactivity trapped on the filters, corresponding to the bound ligand, is quantified using liquid scintillation counting.

4. Data Analysis:

-

The data are plotted as the percentage of specific binding versus the logarithm of the competitor (this compound) concentration.

-

A sigmoidal competition curve is generated, from which the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined.

-

The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.

cAMP Functional Assay for EC50 Determination

This assay measures the functional consequence of receptor activation by quantifying the inhibition of cAMP production, providing the compound's potency (EC50) and efficacy (Emax).[1][8]

1. Cell Culture and Stimulation:

-

CB2-expressing cells are cultured in appropriate media.[8]

-

Cells are treated with forskolin, an adenylyl cyclase activator, to stimulate and elevate baseline cAMP production.[8]

-

Immediately after or concurrently, varying concentrations of the agonist (this compound) are added to the cells.[8]

2. Cell Lysis and Detection:

-

Following a specific incubation period, the cells are lysed to release intracellular contents.[8]

-

The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based kit.[8]

3. Data Analysis:

-

A dose-response curve is generated by plotting the level of cAMP inhibition against the logarithm of the this compound concentration.

-

The EC50 is determined from this curve, representing the concentration of this compound that produces 50% of its maximal inhibitory effect on cAMP production.

-

The maximal effect (Emax) is also determined, indicating whether the compound is a full or partial agonist. This compound is considered a full agonist at the CB2 receptor.[6][8]

References

- 1. benchchem.com [benchchem.com]

- 2. Pharmacological Properties, Therapeutic Potential and Molecular Mechanisms of JWH133, a CB2 Receptor-Selective Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Pharmacological Properties, Therapeutic Potential and Molecular Mechanisms of JWH133, a CB2 Receptor-Selective Agonist [frontiersin.org]

- 4. caymanchem.com [caymanchem.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. CB2 Receptor Agonist JWH133 Activates AMPK to Inhibit Growth of C6 Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

The Genesis of a Selective Tool: A Technical History of JWH-133 Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

JWH-133, a classical dibenzopyran cannabinoid analogue, represents a significant milestone in the study of the endocannabinoid system. Developed by the laboratory of Professor John W. Huffman, this compound was one of the first synthetic ligands to exhibit high selectivity for the cannabinoid type 2 (CB2) receptor over the cannabinoid type 1 (CB1) receptor. This selectivity has established this compound as an invaluable pharmacological tool, enabling researchers to probe the function of the CB2 receptor without the confounding psychotropic effects mediated by CB1 activation. This guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of this compound, complete with detailed experimental protocols and a summary of its key binding affinities.

Discovery and Historical Context

The development of this compound is rooted in a systematic exploration of structure-activity relationships (SAR) within the classical cannabinoid scaffold. In the 1980s and 1990s, research funded by the National Institute on Drug Abuse (NIDA) aimed to create molecular probes to better understand the newly discovered cannabinoid receptors.[1][2] Professor John W. Huffman's research group at Clemson University was at the forefront of this effort, synthesizing hundreds of novel cannabinoid compounds.[1]

The critical breakthrough leading to CB2 selectivity came from the observation that modifications to the phenolic hydroxyl group at the C-1 position of the dibenzopyran ring could drastically alter receptor affinity and selectivity.[3][4] Huffman's team discovered that removing this hydroxyl group from Δ⁸-tetrahydrocannabinol (Δ⁸-THC) analogues diminished CB1 affinity while often maintaining or increasing CB2 affinity.[4][5]

This strategic chemical modification gave rise to a series of 1-deoxy-Δ⁸-THC analogues. This compound, chemically named (6aR,10aR)-3-(1,1-Dimethylbutyl)-6a,7,10,10a-tetrahydro-6,6,9-trimethyl-6H-dibenzo[b,d]pyran, emerged from this series as a compound with a particularly favorable profile. As reported in their seminal 1999 publication in Bioorganic & Medicinal Chemistry, this compound demonstrated a high affinity for the CB2 receptor and approximately 200-fold greater selectivity for CB2 over CB1.[4][6][7] This discovery provided the scientific community with a potent and selective CB2 agonist, paving the way for extensive research into the therapeutic potential of targeting the CB2 receptor for various pathologies, including inflammation, pain, and neurodegenerative diseases, without inducing psychoactivity.[6][8][9][10]

Quantitative Pharmacological Data

The defining characteristic of this compound is its binding affinity and selectivity for the CB2 receptor. This was primarily determined through competitive radioligand binding assays. The key quantitative data for this compound and a related, less selective compound are summarized below for comparison.

| Compound | Chemical Name | CB1 Kᵢ (nM) | CB2 Kᵢ (nM) | Selectivity Ratio (CB1 Kᵢ / CB2 Kᵢ) |

| This compound | 3-(1',1'-Dimethylbutyl)-1-deoxy-Δ⁸-THC | 677 ± 132 | 3.4 ± 1.0 | ~200 |

| JWH-051 | 1-Deoxy-11-hydroxy-Δ⁸-THC | 43 ± 4 | 13 ± 2 | ~3.3 |

| Data sourced from Huffman et al., 1999.[6] |

Synthesis and Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves a multi-step process starting from a substituted resorcinol and p-mentha-2,8-dien-1-ol. The general workflow is outlined below. The key step for achieving CB2 selectivity is the final removal of the phenolic hydroxyl group.

Experimental Protocol: Radioligand Competition Binding Assay

This protocol outlines the method used to determine the binding affinities (Kᵢ values) of this compound for the CB1 and CB2 receptors.

Objective: To determine the inhibitory constant (Kᵢ) of a test compound (this compound) by measuring its ability to compete with a fixed concentration of a radiolabeled ligand for binding to cannabinoid receptors.

Materials:

-

Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK-293) cells stably transfected with human CB1 or CB2 receptors.

-

Radioligand: [³H]CP-55,940 (a high-affinity, non-selective cannabinoid agonist).

-

Test Compound: this compound.

-

Non-specific Binding Control: WIN 55,212-2 (10 µM).

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, with 0.5% Bovine Serum Albumin (BSA), pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl with 0.05% BSA, pH 7.4 (ice-cold).

-

Equipment: 96-well filter plates (GF/C glass fiber), vacuum filtration manifold, scintillation counter, scintillation cocktail.

Procedure:

-

Reagent Preparation:

-

Prepare serial dilutions of this compound in binding buffer to achieve a range of final assay concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M).

-

Dilute [³H]CP-55,940 in binding buffer to a final concentration approximately equal to its dissociation constant (Kₑ).

-

Thaw receptor membrane preparations on ice and dilute to the appropriate concentration in binding buffer (e.g., 10-20 µg protein per well).

-

-

Assay Setup (in triplicate in a 96-well plate):

-

Total Binding: Add binding buffer, radioligand, and receptor membranes.

-

Non-specific Binding: Add WIN 55,212-2, radioligand, and receptor membranes.

-

Competition Binding: Add varying concentrations of this compound, radioligand, and receptor membranes.

-

-

Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to allow the binding reaction to reach equilibrium.

-

Harvesting: Terminate the incubation by rapid vacuum filtration through the GF/C filter plate. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters 3-5 times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Dry the filter mat, add scintillation cocktail to each well, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

Experimental Protocol: [³⁵S]GTPγS Functional Assay

This functional assay measures G-protein activation to determine the potency (EC₅₀) and efficacy of an agonist like this compound.

Objective: To quantify the activation of G-proteins by this compound at the CB2 receptor by measuring the binding of the non-hydrolyzable GTP analogue, [³⁵S]GTPγS.

Materials:

-

Receptor Source: Cell membranes expressing human CB2 receptors.

-

Radioligand: [³⁵S]GTPγS.

-

Test Compound: this compound.

-

Reagents: Guanosine diphosphate (GDP), unlabeled GTPγS (for non-specific binding).

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Equipment: As described in the binding assay protocol.

Procedure:

-

Reagent Preparation:

-

Prepare serial dilutions of this compound.

-

Prepare solutions of GDP (final concentration ~30 µM) and [³⁵S]GTPγS (final concentration ~0.1 nM) in assay buffer.

-

Pre-couple receptor membranes with GDP by incubating them on ice for at least 15 minutes.

-

-

Assay Setup (in triplicate):

-

Basal Binding: Add assay buffer, GDP-coupled membranes, and [³⁵S]GTPγS.

-

Non-specific Binding: Add unlabeled GTPγS (10 µM), GDP-coupled membranes, and [³⁵S]GTPγS.

-

Agonist-Stimulated Binding: Add varying concentrations of this compound, GDP-coupled membranes, and [³⁵S]GTPγS.

-

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.

-

Termination and Harvesting: Stop the reaction by rapid vacuum filtration through a GF/C filter plate.

-

Washing: Wash filters with ice-cold wash buffer.

-

Scintillation Counting: Measure the bound [³⁵S]GTPγS via scintillation counting.

-

Data Analysis:

-

Calculate the specific agonist-stimulated binding by subtracting the basal binding from the binding observed at each this compound concentration.

-

Plot the stimulated binding against the log concentration of this compound.

-

Use non-linear regression to determine the EC₅₀ (concentration for 50% of maximal response) and Eₘₐₓ (maximal stimulation), which indicate the compound's potency and efficacy, respectively. This compound is characterized as a full agonist at the CB2 receptor.[4]

-

Core Signaling Pathway

This compound exerts its effects by activating the CB2 receptor, which is a G-protein coupled receptor (GPCR). The primary signaling cascade involves coupling to inhibitory G-proteins (Gαi/o).

Upon binding of this compound, the CB2 receptor undergoes a conformational change, catalyzing the exchange of GDP for GTP on the α-subunit of the associated G-protein. The Gαi/o subunit then dissociates and inhibits the enzyme adenylyl cyclase. This action leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP), which in turn reduces the activity of protein kinase A (PKA) and modulates downstream cellular responses.[7]

References

- 1. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. periodicos.capes.gov.br [periodicos.capes.gov.br]

- 3. benchchem.com [benchchem.com]

- 4. Pharmacological Properties, Therapeutic Potential and Molecular Mechanisms of JWH133, a CB2 Receptor-Selective Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and pharmacology of a very potent cannabinoid lacking a phenolic hydroxyl with high affinity for the CB2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3-(1',1'-Dimethylbutyl)-1-deoxy-delta8-THC and related compounds: synthesis of selective ligands for the CB2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent advances in the development of selective ligands for the cannabinoid CB(2) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 1-Bromo-3-(1′,1′-dimethylalkyl)-1-deoxy-Δ8-tetrahydrocannabinols: New Selective Ligands for the Cannabinoid CB2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Frontiers | Pharmacological Properties, Therapeutic Potential and Molecular Mechanisms of JWH133, a CB2 Receptor-Selective Agonist [frontiersin.org]

JWH-133: A Technical Guide to its Binding Affinity and Ki Values

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding characteristics of JWH-133, a selective agonist for the cannabinoid receptor type 2 (CB2). The document details its binding affinity, Ki values, and the experimental protocols used for their determination. Furthermore, it elucidates the principal signaling pathways activated by this compound binding.

Introduction

This compound is a synthetic cannabinoid of the dibenzopyran class that has garnered significant interest in the scientific community for its high selectivity for the CB2 receptor over the CB1 receptor.[1][2] This selectivity makes it a valuable research tool for investigating the physiological and pathological roles of the CB2 receptor, which is primarily expressed in the immune system and peripheral tissues.[3] Its limited affinity for the CB1 receptor, which is responsible for the psychoactive effects of cannabinoids, makes this compound a compound of interest for therapeutic development, particularly in the context of inflammatory and neurodegenerative diseases.[1]

Binding Affinity and Ki Values

The binding affinity of a ligand for its receptor is a critical parameter in pharmacology, quantified by the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. This compound exhibits a high and selective affinity for the CB2 receptor.

Data Presentation

The following tables summarize the quantitative data for this compound's binding affinity at human and mouse cannabinoid receptors.

Table 1: this compound Binding Affinity (Ki) at Human Cannabinoid Receptors

| Receptor | Ki (nM) | Reference |

| Human CB1 | 677 | [1] |

| Human CB2 | 3.4 | [1][2] |

Table 2: this compound Binding Affinity and Selectivity at Human and Mouse Cannabinoid Receptors

| Species | Receptor | pKi | Ki (nM) | Selectivity (CB1/CB2) | Reference |

| Human | CB1 | ~6.17 | 677 | ~200-fold for CB2 | [1][4] |

| Human | CB2 | ~8.47 | 3.4 | [1][4] | |

| Mouse | CB1 | - | - | ~40-fold for CB2 | [4] |

| Mouse | CB2 | - | - | [4] |

Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates a higher binding affinity.

Experimental Protocols

The determination of Ki values for this compound is typically achieved through competitive radioligand binding assays. These assays measure the ability of the unlabeled compound (this compound) to displace a radiolabeled ligand that has a known high affinity for the cannabinoid receptors.

Radioligand Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for CB1 and CB2 receptors.

Materials:

-

Membrane preparations from cells expressing human or mouse CB1 or CB2 receptors (e.g., HEK293 or CHO cells).

-

Radioligand (e.g., [³H]CP-55,940).

-

This compound (test compound).

-

Non-specific binding control (a high concentration of a non-radiolabeled, high-affinity cannabinoid ligand, e.g., WIN-55,212-2).

-

Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4).

-

96-well plates.

-

Filtration system (cell harvester and glass fiber filters).

-

Scintillation counter and fluid.

Procedure:

-

Membrane Preparation:

-

Culture and harvest cells stably expressing the target cannabinoid receptor.

-

Homogenize the cells in a hypotonic buffer and centrifuge to pellet the membranes.

-

Wash the membrane pellet and resuspend in the assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Assay Setup (in a 96-well plate):

-

Total Binding: Add assay buffer, a fixed concentration of the radioligand, and the membrane preparation to designated wells.

-

Non-specific Binding: Add the non-specific binding control, the radioligand, and the membrane preparation to another set of wells.

-

Competitive Binding: Add serial dilutions of this compound, the radioligand, and the membrane preparation to the remaining wells.

-

-

Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.[5]

-

Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.[5]

-

Quantification: Place the filter discs in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.[5]

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Use non-linear regression analysis to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Signaling Pathways

Activation of the CB2 receptor by this compound, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events. The primary and most well-characterized pathway involves the inhibition of adenylyl cyclase.

Canonical G-Protein Signaling Pathway

Upon binding of this compound, the CB2 receptor undergoes a conformational change, leading to the activation of an associated inhibitory G protein (Gi/o). The activated Gαi subunit then inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP levels modulates the activity of downstream effectors such as protein kinase A (PKA).

Furthermore, this compound-mediated CB2 receptor activation has been shown to modulate other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade.[6]

Mandatory Visualizations

Signaling Pathway Diagram

Experimental Workflow Diagram

References

- 1. Pharmacological Properties, Therapeutic Potential and Molecular Mechanisms of JWH133, a CB2 Receptor-Selective Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. The CB2 Receptor in Immune Regulation and Disease: Genetic Architecture, Epigenetic Control, and Emerging Therapeutic Strategies [mdpi.com]

- 4. Cannabinoid CB2 receptor ligand profiling reveals biased signalling and off-target activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

In vivo and in vitro effects of JWH-133

An In-depth Technical Guide on the In Vivo and In Vitro Effects of JWH-133

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a synthetic cannabinoid renowned for its high selectivity and potency as a cannabinoid receptor 2 (CB2R) agonist. With a binding affinity approximately 200 times greater for the CB2 receptor than for the CB1 receptor, this compound has emerged as a critical pharmacological tool for investigating the therapeutic potential of CB2R modulation while avoiding the psychoactive effects associated with CB1R activation.[1] This document provides a comprehensive technical overview of the documented in vivo and in vitro effects of this compound. It summarizes key quantitative data, details common experimental methodologies, and visualizes the complex signaling pathways influenced by this agonist. The compiled evidence underscores the pleiotropic effects of this compound, including its anti-inflammatory, anti-cancer, immunomodulatory, and neuroprotective properties, making it a compound of significant interest for drug development in oncology, immunology, and neurology.[2][3]

Core Pharmacological Profile

This compound, chemically known as 3-(1',1'-Dimethylbutyl)-1-deoxy-Δ8-THC, is a classical cannabinoid derivative.[1] Its defining characteristic is its function as a potent and highly selective full agonist for the CB2 receptor, which is primarily expressed in immune cells and peripheral tissues, with lower expression levels in the central nervous system under normal physiological conditions.[2][4] This selectivity is fundamental to its therapeutic appeal, as it allows for the targeted modulation of peripheral pathophysiological processes without inducing the psychotropic effects mediated by the CB1 receptor.[3]

Table 1: Receptor Binding and Selectivity

| Parameter | Value | Receptor | Reference |

| Ki | 3.4 nM | Cannabinoid Receptor 2 (CB2) | [1] |

| Ki | 677 nM | Cannabinoid Receptor 1 (CB1) | [1][2] |

| Selectivity Ratio | ~200-fold | CB2 over CB1 | [1] |

In Vitro Effects of this compound

In vitro studies have been instrumental in elucidating the cellular and molecular mechanisms of this compound. These studies consistently demonstrate its ability to inhibit cell proliferation, induce apoptosis, and prevent angiogenesis in various cancer cell lines, as well as exert potent anti-inflammatory effects on immune cells.

Anti-Cancer Properties

This compound has demonstrated significant anti-neoplastic activity across a range of cancer cell types. Its effects are primarily mediated by the activation of CB2 receptors, leading to the modulation of key signaling pathways that govern cell survival, proliferation, and death.

| Cell Line | Cancer Type | Effect | Concentration | Reference |

| C6 Glioma | Brain Cancer | ~50% reduction in cell viability | Not specified | [2][4] |

| A549 | Non-Small Cell Lung Cancer | Cytotoxicity | 100 µM | [5] |

| A549 | Non-Small Cell Lung Cancer | Inhibition of colony formation | 10 nM - 10 µM | [5] |

| MDA-MB-231, 4T1, MCF7 | Breast Cancer | Decreased cell viability | Low µM | [2] |

| Jurkat | T-cell Acute Lymphoblastic Leukemia | Promotion of apoptosis | Not specified | [2] |

| HUVEC | Endothelial Cells | Inhibition of cell migration | 1 µM - 100 µM | [5] |

| SH-SY5Y | Neuroblastoma | Decreased cell viability & proliferation | 10 - 40 µM | [6] |

Anti-Inflammatory and Immunomodulatory Effects

Activation of CB2R by this compound on immune cells, such as macrophages and microglia, leads to a significant reduction in the production of pro-inflammatory mediators. This is a cornerstone of its therapeutic potential in a variety of inflammatory and autoimmune disorders.

-

In lipopolysaccharide (LPS)-stimulated macrophages, this compound enhances the secretion of the anti-inflammatory cytokine IL-10 while downregulating the IL-12 subunit p40.

-

It has been shown to restrain M1 macrophage polarization (pro-inflammatory) and promote an M2 phenotype (anti-inflammatory) by activating the Nrf2/HO-1 pathway.[7]

-

In microglia, this compound mitigates neuroinflammation by inhibiting the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[8][9]

In Vivo Effects of this compound

Preclinical animal models have corroborated the therapeutic potential observed in vitro, demonstrating the efficacy of this compound in oncology, neuroinflammation, and arthritis, among other conditions.

Table 3: Quantitative In Vivo Therapeutic Effects

| Animal Model | Disease/Condition | Treatment Regimen | Key Finding | Reference |

| Rag-2-/- Mouse | Glioma Xenograft | Intratumoral administration | ~71% reduction in tumor growth | [2] |

| SCID Mouse | Ovarian Cancer Xenograft | Chronic (30 days) administration | Increased ectopic tumor growth | [10][11] |

| CIA Mouse | Collagen-Induced Arthritis | 4 mg/kg/day (i.p.) | Significant reduction in arthritis score and paw swelling | [12] |

| Rat Model | Okadaic Acid-Induced Neurodegeneration | Not specified | Prevention of spatial memory impairment | [13] |

| ApoE-knockout Mouse | Hypercholesterolemia-induced Erectile Dysfunction | Treatment for 3 weeks | Reduced ROS production and collagen content in corpus cavernosum | [14] |

| Diet-Induced Obese Mouse | Obesity/Chronic Inflammation | Not specified | Reduced body weight gain and improved insulin sensitivity | [7] |

Note: The finding that chronic this compound administration increased tumor growth in an established ovarian cancer model highlights the complexity of cannabinoid signaling and underscores the need for further research into dose-timing and tumor microenvironment specifics.[10][11]

Signaling Pathways and Mechanisms of Action

The diverse biological effects of this compound stem from its ability to modulate multiple intracellular signaling cascades upon binding to the G-protein coupled CB2 receptor.

Anti-Cancer Signaling

In cancer cells, this compound triggers apoptosis and inhibits proliferation through several interconnected pathways. A primary mechanism involves the inhibition of adenylyl cyclase, leading to reduced cyclic AMP (cAMP) and Protein Kinase A (PKA) activity.[4] This disinhibits CaMKKβ, which in turn activates AMP-activated protein kinase (AMPK).[4] Activated AMPK then promotes cell cycle arrest and apoptosis by phosphorylating p53, increasing p21 expression, and inhibiting the pro-survival mTOR pathway.[4] Concurrently, this compound has been shown to suppress the PI3K/Akt signaling axis, a critical pathway for tumor growth and survival.[2][8]

Caption: this compound anti-cancer signaling cascade in glioma cells.

Anti-Inflammatory Signaling

This compound exerts its anti-inflammatory effects by suppressing key pro-inflammatory pathways. Activation of CB2R inhibits the MAPK/JNK and NF-κB pathways, which are central regulators of inflammatory gene expression, including cytokines and chemokines.[8] In models of neuroinflammation, CB2R activation by this compound promotes the autophagic degradation of the NLRP3 inflammasome, a key component of the innate immune response, thereby reducing the release of IL-1β.[15]

Caption: Key anti-inflammatory pathways modulated by this compound.

Experimental Protocols

The following are generalized methodologies for key experiments frequently cited in this compound research. Researchers should consult the specific publications for detailed protocols and optimizations.

In Vitro Cell Viability (MTT Assay)

-

Cell Seeding: Plate cells (e.g., C6 glioma, A549) in 96-well plates at a predetermined optimal density (e.g., 5x10⁵ cells/cm²) and allow them to adhere overnight.[4]

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 1 µM to 40 µM) or vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, 72 hours).[4][6]

-

MTT Incubation: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will convert MTT to purple formazan crystals.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

-

Quantification: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control group.

Caption: Standard workflow for an MTT cell viability assay.

In Vivo Glioma Xenograft Model

-

Cell Implantation: Culture C6 glioma cells and prepare a single-cell suspension in a suitable medium (e.g., PBS).

-

Animal Model: Use immunocompromised mice (e.g., Rag-2⁻/⁻) to prevent graft rejection.[2]

-

Tumor Induction: Subcutaneously or intracranially inject a specific number of C6 cells into the flank or brain of each mouse.

-

Tumor Growth: Allow tumors to grow to a palpable or measurable size (e.g., 50-100 mm³).

-

Treatment: Randomize mice into treatment and control groups. Administer this compound (e.g., via intratumoral injection) or vehicle according to the study's dosing schedule and duration.[2]

-

Monitoring: Monitor tumor volume regularly using calipers (Volume = 0.5 x Length x Width²). Also, monitor animal weight and overall health.

-

Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors. Analyze tumors for weight, volume, and biomarkers of interest (e.g., Ki67 for proliferation, caspase-3 for apoptosis) via immunohistochemistry or Western blot.[2]

Conclusion and Future Directions

This compound is a powerful and selective CB2 receptor agonist that has consistently demonstrated significant therapeutic potential in preclinical models of cancer and inflammatory diseases. Its ability to induce apoptosis, inhibit proliferation, and suppress inflammation through well-defined signaling pathways makes it an attractive candidate for further drug development. However, critical questions remain. The paradoxical tumor-promoting effect observed in an ovarian cancer model highlights the need for a deeper understanding of how the timing of administration and the specific tumor microenvironment influence CB2R signaling.[10] Future research should focus on comprehensive pharmacokinetic and toxicology studies, exploration of combination therapies, and clinical trials to translate the promising preclinical findings into viable therapeutic strategies for human diseases.[3]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Pharmacological Properties, Therapeutic Potential and Molecular Mechanisms of JWH133, a CB2 Receptor-Selective Agonist [frontiersin.org]

- 3. Pharmacological Properties, Therapeutic Potential and Molecular Mechanisms of JWH133, a CB2 Receptor-Selective Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CB2 Receptor Agonist JWH133 Activates AMPK to Inhibit Growth of C6 Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-proliferative and anti-angiogenic effects of CB2R agonist (this compound) in non-small lung cancer cells (A549) and human umbilical vein endothelial cells: an in vitro investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, a Selective Cannabinoid CB₂ Receptor Agonist, Exerts Toxic Effects on Neuroblastoma SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CB2R agonist this compound attenuates chronic inflammation by restraining M1 macrophage polarization via Nrf2/HO-1 pathway in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Frontiers | Chronic Administration of Cannabinoid Receptor 2 Agonist (this compound) Increases Ectopic Ovarian Tumor Growth and Endocannabinoids (Anandamide and 2-Arachidonoyl Glycerol) Levels in Immunocompromised SCID Female Mice [frontiersin.org]

- 11. Chronic Administration of Cannabinoid Receptor 2 Agonist (this compound) Increases Ectopic Ovarian Tumor Growth and Endocannabinoids (Anandamide and 2-Arachidonoyl Glycerol) Levels in Immunocompromised SCID Female Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Cannabinoid type 2 receptor agonist this compound, attenuates Okadaic acid induced spatial memory impairment and neurodegeneration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Treatment with CB2 agonist this compound reduces histological features associated with erectile dysfunction in hypercholesterolemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Cannabinoid receptor-2 attenuates neuroinflammation by promoting autophagy-mediated degradation of the NLRP3 inflammasome post spinal cord injury [frontiersin.org]

JWH-133 Signaling in Neuronal Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the signaling pathways activated by JWH-133, a selective cannabinoid receptor 2 (CB2R) agonist, in neuronal cells. This compound has garnered significant interest for its potential therapeutic applications in a range of neurological disorders, owing to its neuroprotective, anti-inflammatory, and neuromodulatory properties, largely devoid of the psychoactive effects associated with cannabinoid receptor 1 (CB1R) activation.[1][2][3] This document summarizes key signaling cascades, presents quantitative data from pertinent studies, details experimental methodologies, and provides visual representations of these complex interactions.

Core Signaling Pathways of this compound in Neuronal Cells

This compound primarily exerts its effects through the activation of the CB2R, a G-protein coupled receptor (GPCR).[2][[“]] While historically considered to be expressed predominantly in immune cells, mounting evidence confirms the presence and functional importance of CB2R in various neuronal populations, including those in the ventral tegmental area (VTA), substantia nigra pars compacta (SNc), and hippocampus.[5][6][7]

Upon binding of this compound, the CB2R couples to inhibitory Gi/o proteins, initiating a cascade of intracellular events that ultimately modulate neuronal function and survival.[2][[“]] The principal signaling pathways are detailed below.

Canonical Gαi/o-Mediated Signaling: Inhibition of Adenylyl Cyclase

The canonical pathway initiated by this compound binding to CB2R involves the inhibition of adenylyl cyclase activity.[2][[“]] This leads to a reduction in intracellular cyclic adenosine monophosphate (cAMP) levels and subsequently decreases the activity of protein kinase A (PKA).[[“]][8] The downstream consequences of reduced PKA activity are vast and can influence gene transcription and the function of various ion channels and enzymes.[[“]][9]

Mitogen-Activated Protein Kinase (MAPK) Pathway

This compound has been shown to modulate the MAPK signaling cascade, particularly the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[2][10] Activation of the ERK1/2 pathway is often associated with cell survival, proliferation, and plasticity.[6] In some neuronal contexts, this compound-induced ERK1/2 activation contributes to its neuroprotective effects.[11] However, the response can be cell-type specific, with some studies reporting pro-inflammatory signaling via ERK1/2 in non-neuronal cells.[12]

Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway

A critical pathway for promoting cell survival and neuroprotection is the PI3K/Akt signaling cascade. This compound has been demonstrated to activate this pathway in various neuronal models.[13][14][15] Activation of PI3K leads to the phosphorylation and activation of Akt, a serine/threonine kinase that subsequently phosphorylates a multitude of downstream targets to inhibit apoptosis and promote cell survival.[14][16] This includes the modulation of Bcl-2 family proteins to favor an anti-apoptotic state.[11][17]

Quantitative Data on this compound Effects in Neuronal Cells

The following tables summarize quantitative data from various studies investigating the effects of this compound on neuronal cells.

Table 1: Effects of this compound on Neuronal Firing Properties

| Parameter | Neuron Type | This compound Concentration | Effect | Reference |

| Spontaneous Firing Rate | VTA Dopamine Neurons | 1-10 µM | Dose-dependent reduction | [18] |

| Spontaneous Firing Rate | SNc Dopamine Neurons | 10-30 µM | Significant reduction | [6] |

| Miniature Excitatory Postsynaptic Currents (mEPSCs) Frequency | SNc Dopamine Neurons | Not specified | Significant reduction | [6] |

| Miniature Inhibitory Postsynaptic Currents (mIPSCs) Frequency | SNc Dopamine Neurons | Not specified | No significant effect | [6] |

| Cell Viability | SH-SY5Y Neuroblastoma Cells | 10-40 µM | Concentration-dependent decrease | [19] |

Table 2: this compound Binding Affinity and Signaling Potency

| Parameter | Receptor/Pathway | Value | Cell Line | Reference |

| Ki | Human CB2 Receptor | 3.4 nM | [20] | |

| pEC50 (pERK signaling) | Human CB2 Receptor | Not specified | [21] |

Experimental Protocols

This section provides an overview of key experimental methodologies used to elucidate the signaling pathways and effects of this compound in neuronal cells.

Electrophysiology

Objective: To measure the effects of this compound on neuronal excitability, including spontaneous firing rates and synaptic currents.[5][6][18]

Methodology:

-

Preparation of Brain Slices or Cultured Neurons: Acute brain slices (e.g., from the VTA or SNc) are prepared from rodents. Alternatively, primary neuronal cultures are used.

-

Patch-Clamp Recording: Whole-cell or cell-attached patch-clamp recordings are performed using glass micropipettes filled with an internal solution.

-

Data Acquisition:

-

Spontaneous Firing: Baseline spontaneous firing activity is recorded in current-clamp mode for a stable period (e.g., 5-10 minutes).[18]

-

Synaptic Currents: Miniature excitatory or inhibitory postsynaptic currents (mEPSCs or mIPSCs) are recorded in voltage-clamp mode.[18] Specific pharmacological agents are used to isolate the currents of interest (e.g., TTX to block action potentials, and antagonists for either GABAa or glutamate receptors).[18]

-

-

This compound Application: this compound is bath-applied at desired concentrations (e.g., 1-30 µM).[18]

-

Data Analysis: Changes in firing frequency, amplitude, and the frequency and amplitude of synaptic currents are analyzed and compared between baseline and drug application periods using appropriate statistical tests (e.g., paired t-test or ANOVA).[18]

Calcium Imaging

Objective: To measure changes in intracellular calcium concentrations as a proxy for neuronal activity in response to this compound.[11][18]

Methodology:

-

Indicator Loading: Neuronal cultures or brain slices are incubated with a calcium indicator dye (e.g., Fluo-8 AM) in an appropriate buffer.[18]

-

Imaging: Baseline fluorescence is recorded using a fluorescence microscope.

-

This compound Application: this compound is introduced into the perfusion buffer at the desired concentration.[18]

-

Data Acquisition: Changes in fluorescence intensity are recorded over time.

-

Data Analysis: Regions of interest (ROIs) are defined around individual neurons. The change in fluorescence intensity (ΔF/F₀) is measured over time for each ROI. Parameters such as the frequency and amplitude of calcium transients are quantified and compared before, during, and after drug application.[18]

Western Blotting

Objective: To determine the effect of this compound on the expression and phosphorylation status of key signaling proteins (e.g., ERK, Akt).[10][13]

Methodology:

-

Cell Lysis: Neuronal cells treated with this compound for specific durations are lysed to extract total protein.

-

Protein Quantification: The concentration of protein in the lysates is determined.

-

SDS-PAGE and Transfer: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for the target proteins (e.g., anti-phospho-ERK, anti-total-ERK) followed by incubation with secondary antibodies conjugated to a detectable enzyme (e.g., horseradish peroxidase).

-

Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the relative changes in protein expression or phosphorylation.

References

- 1. svkm-iop.ac.in [svkm-iop.ac.in]

- 2. Pharmacological Properties, Therapeutic Potential and Molecular Mechanisms of JWH133, a CB2 Receptor-Selective Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological potential of JWH133, a cannabinoid type 2 receptor agonist in neurodegenerative, neurodevelopmental and neuropsychiatric diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. consensus.app [consensus.app]

- 5. pnas.org [pnas.org]

- 6. The effect of cannabinoid type Ⅱ receptor on the excitability of substantia nigra dopaminergic neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijsciences.com [ijsciences.com]

- 8. mdpi.com [mdpi.com]

- 9. CREB: a multifaceted regulator of neuronal plasticity and protection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Selective CB2 Receptor Agonism Protects Central Neurons from Remote Axotomy-Induced Apoptosis through the PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. CB2R induces a protective response for epileptic seizure via the PI3K 110α-AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ijsciences.com [ijsciences.com]

- 18. benchchem.com [benchchem.com]

- 19. This compound, a Selective Cannabinoid CB₂ Receptor Agonist, Exerts Toxic Effects on Neuroblastoma SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. rndsystems.com [rndsystems.com]

- 21. Cannabinoid CB2 receptor ligand profiling reveals biased signalling and off-target activity - PMC [pmc.ncbi.nlm.nih.gov]

JWH-133: A Selective CB2 Agonist for Cytokine Modulation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

JWH-133, a synthetic cannabinoid, is a potent and selective agonist for the Cannabinoid Receptor 2 (CB2).[1] This selectivity allows for the modulation of the immune system without the psychoactive effects associated with Cannabinoid Receptor 1 (CB1) activation.[1] Extensive preclinical research has demonstrated the significant role of this compound in modulating cytokine release, positioning it as a promising therapeutic candidate for a variety of inflammatory and autoimmune disorders.[2][3] This technical guide provides a comprehensive overview of the mechanisms of action, key experimental findings, and detailed protocols related to the effects of this compound on cytokine production.

Introduction

The endocannabinoid system, particularly the CB2 receptor, has emerged as a critical target for therapeutic intervention in inflammatory diseases.[3] CB2 receptors are predominantly expressed on immune cells, including macrophages, T cells, and B cells.[4] Their activation initiates a cascade of intracellular signaling events that collectively suppress pro-inflammatory responses and promote anti-inflammatory pathways. This compound, with its high affinity and selectivity for the CB2 receptor (over 200-fold greater than for CB1), serves as an invaluable tool for elucidating these immunomodulatory functions.[1] This document will delve into the specific effects of this compound on the release of key cytokines, the underlying signaling pathways, and the experimental methodologies used to ascertain these effects.

Mechanism of Action: CB2 Receptor-Mediated Signaling

This compound exerts its immunomodulatory effects primarily through the activation of the CB2 receptor, a G protein-coupled receptor (GPCR).[1] Upon binding of this compound, the CB2 receptor couples to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[4][5] This primary signaling event triggers a downstream cascade affecting multiple signaling pathways crucial for cytokine gene expression and release.

Key Signaling Pathways Modulated by this compound:

-